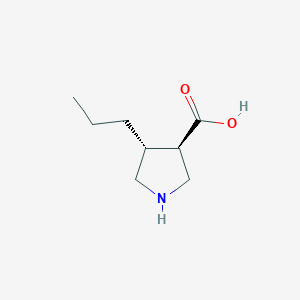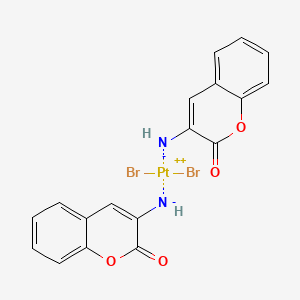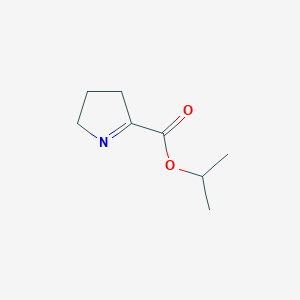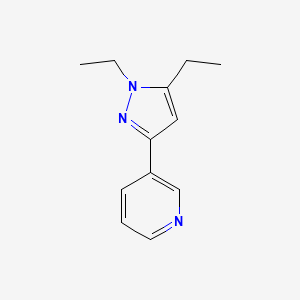
(3R,4R)-4-Propylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-Propylpyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring with a propyl group at the 4th position and a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-Propylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-protected amino acids with suitable leaving groups under basic conditions. The stereochemistry is controlled by using chiral catalysts or starting materials.
Industrial Production Methods: Industrial production often employs enantioselective synthesis techniques to ensure the desired stereochemistry. This can involve the use of chiral auxiliaries or catalysts to achieve high yields and purity. The process may also include steps for purification, such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the propyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrrolidine ring can participate in substitution reactions, where the propyl group or hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-propylpyrrolidine-3-carboxylic acid derivatives with ketone or carboxylic acid functionalities.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(3R,4R)-4-Propylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-Propylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator, depending on the target and the context of its use.
Comparison with Similar Compounds
Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with a carboxylic acid group at the 2nd position.
4-Methylpyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of a propyl group.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Uniqueness: (3R,4R)-4-Propylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a propyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.
Properties
CAS No. |
261896-37-1 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(3R,4R)-4-propylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-4-9-5-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1 |
InChI Key |
LFAIKXJBEQFLIL-BQBZGAKWSA-N |
Isomeric SMILES |
CCC[C@H]1CNC[C@@H]1C(=O)O |
Canonical SMILES |
CCCC1CNCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione](/img/structure/B12874147.png)
![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)




![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)

![1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)
